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molecular formula C4H8N4O2S2 B8668736 2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole

2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole

Cat. No. B8668736
M. Wt: 208.3 g/mol
InChI Key: NEKGFZXLZYSKQX-UHFFFAOYSA-N
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Patent
US04255182

Procedure details

2-Acetamido-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole (250 grams) and concentrated hydrochloric acid (1 L) were charged into a glass reaction vessel fitted with a mechanical stirrer, reflux condenser and thermometer. This mixture was refluxed for a period of about 2 hours. It was then cooled to room temperature, filtered and the solvent stripped from the filtrate using a rotary evaporator. The solid residue was washed with 10% aqueous sodium carbonate (200 ml), air dried, then crystallized from isopropanol. These crystals were the desired product 2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole and having a melting point of 188°-190° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([S:10]([N:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])=[N:8][N:9]=1)(=O)C.Cl>>[NH2:4][C:5]1[S:6][C:7]([S:10]([N:13]([CH3:15])[CH3:14])(=[O:11])=[O:12])=[N:8][N:9]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N(C)C
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for a period of about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
The solid residue was washed with 10% aqueous sodium carbonate (200 ml), air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
NC=1SC(=NN1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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